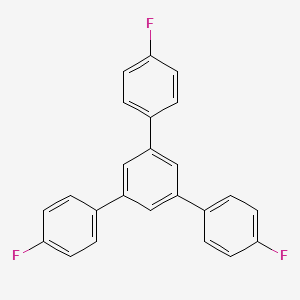

1,3,5-Tris(4-fluorophenyl)benzene

Description

Significance of C3-Symmetrical Building Blocks in Supramolecular Assembly

C3-symmetrical molecules are foundational in supramolecular chemistry due to their ability to form ordered assemblies through non-covalent interactions. nih.gov Their tripod-like shape allows for the formation of predictable, extended networks, such as helical polymers and porous organic frameworks. nih.govresearchgate.net The defined geometry of these molecules facilitates the creation of materials with specific functions, including molecular recognition, catalysis, and biomedical applications like cancer cell imaging and drug delivery. nih.gov The self-assembly of these building blocks can lead to the formation of complex, one-dimensional supramolecular polymers that can exhibit properties analogous to biological macromolecules. acs.org The precise arrangement of functional groups in C3-symmetrical molecules allows for the controlled formation of structures through interactions like hydrogen bonding and π-π stacking. nih.gov

Overview of Fluorinated Aromatic Scaffolds in Contemporary Research

The introduction of fluorine into aromatic scaffolds has a profound impact on their physicochemical properties, making them highly valuable in modern research. nih.gov Fluorine's high electronegativity can alter the electronic characteristics of a molecule, influencing its reactivity and intermolecular interactions. acs.org In materials science, fluorinated compounds are utilized for their enhanced thermal stability, improved solubility in specific solvents, and unique electronic properties. nih.gov These characteristics are advantageous in the development of advanced materials, including liquid crystals, polymers, and pharmaceuticals. nih.govwordpress.com For instance, the strategic placement of fluorine atoms can enhance the performance of organic electronic materials and influence the self-assembly of molecules into desirable architectures. acs.orgossila.com

Synthesis and Properties of 1,3,5-Tris(4-fluorophenyl)benzene

A key method for synthesizing this compound is the solvent-free cyclotrimerization of 1-ethynyl-4-fluorobenzene. This reaction is efficiently catalyzed by p-toluenesulfonic acid monohydrate, offering an environmentally friendly approach to producing this C3-symmetric molecule in high yield. researchgate.net

Another documented synthesis involves the use of a surface-modified heteropoly acid on nano-crystalline poly-zirconia (HPA/NCP) as a catalyst for the cyclotrimerization of 4-fluoroacetophenone. nih.gov

The resulting compound is a white solid with a melting point in the range of 238–240 °C. researchgate.netnih.gov Its identity and purity can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 448-60-2 | researchgate.net |

| Molecular Formula | C₂₄H₁₅F₃ | nih.gov |

| Molecular Weight | 360.37 g/mol | nih.gov |

| Melting Point | 238-240 °C | researchgate.netnih.gov |

| Appearance | White solid | nih.gov |

Detailed Research Findings

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Specifically, it has been investigated as an inhibitor of amyloid fibril formation, a process associated with various neurodegenerative diseases. In a study examining the aggregation of hen egg white lysozyme (B549824) (HEWL), this compound was shown to inhibit the formation of amyloid fibrils. nih.gov This inhibitory effect is attributed to the specific interactions between the compound and the protein, influenced by the electronic and steric properties of the fluorinated phenyl groups. nih.gov

The C3-symmetric and planar structure of this compound allows it to interact with the protein structure, potentially disrupting the self-assembly process that leads to fibril formation. nih.gov The fluorine atoms on the peripheral phenyl rings play a crucial role in modulating these interactions. nih.gov

Furthermore, the crystal structure of a 1:1 adduct of this compound with 2,4,6-tris(pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane has been determined through X-ray diffraction analysis, providing valuable insight into the supramolecular interactions of this compound. researchgate.net

Spectroscopic Data for this compound

| Technique | Observed Peaks | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | 3059, 1604, 1508, 1449, 1224, 1159, 825, 771 | nih.gov |

| ¹H NMR (CDCl₃, 500 MHz, δ) | 7.67 (s, 3H), 7.61 (d, J = 8.5 Hz, 6H), 7.59 (d, J = 8.5 Hz, 6H) | nih.gov |

| ¹³C NMR (CDCl₃, 125 MHz, δ) | 161.7, 137.6, 132.4, 129.0 (d, J = 7.5 Hz), 125.3, 115.9 (d, J = 22.5 Hz) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFYJLJMXLVIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324630 | |

| Record name | 4,4''-Difluoro-5'-(4-fluorophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-60-2 | |

| Record name | 4,4′′-Difluoro-5′-(4-fluorophenyl)-1,1′:3′,1′′-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4''-Difluoro-5'-(4-fluorophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Tris 4 Fluorophenyl Benzene and Derivatives

Cyclotrimerization Approaches for 1,3,5-Triarylbenzenes

Cyclotrimerization, the [2+2+2] cycloaddition of three identical molecules, stands as a highly atom-economical method for the synthesis of symmetrically substituted benzene (B151609) rings. This approach is particularly effective for producing 1,3,5-triarylbenzenes from precursors such as acetophenones or alkynes.

Catalytic Cyclotrimerization of Acetophenones

The acid-catalyzed self-condensation of aryl methyl ketones, such as 4'-fluoroacetophenone, is a direct route to 1,3,5-triarylbenzenes. This transformation involves a sequence of aldol-type condensations and dehydrations to construct the central benzene ring. Various catalytic systems have been developed to promote this reaction efficiently.

A green and efficient method for the synthesis of 1,3,5-triarylbenzenes involves the use of a nanohybrid material catalyst composed of Wells-Dawson heteropolyacid (HPA), specifically H₆P₂W₁₈O₆₂, immobilized on the surface of nanoclinoptilolite (NCP). wikipedia.org This solid acid catalyst facilitates the one-pot cyclotrimerization of various acetophenones under solvent-free conditions, producing water as the only byproduct. wikipedia.org

The catalyst is prepared by dispersing nanoclinoptilolite in an aqueous solution of the heteropolyacid and shaking the mixture at 70°C for 4 hours. wikipedia.org This process yields a highly reusable and cost-effective catalyst. wikipedia.org The methodology has been shown to be effective for a wide range of aryl ketones, affording good to excellent yields of the corresponding 1,3,5-triarylbenzenes. wikipedia.org The reaction's operational simplicity and the catalyst's reusability, reportedly effective for at least seven cycles without significant loss of activity, make it an environmentally benign alternative for synthesizing these compounds. wikipedia.org

Table 1: Cyclotrimerization of Acetophenones using H₆P₂W₁₈O₆₂/NCP Catalyst Data based on findings for a range of acetophenones.

| Feature | Description | Reference |

|---|---|---|

| Catalyst | H₆P₂W₁₈O₆₂/Nanoclinoptilolite | wikipedia.org |

| Conditions | Solvent-free, one-pot | wikipedia.org |

| Key Advantages | High yields, operational simplicity, catalyst reusability, environmentally benign | wikipedia.org |

| Byproduct | Water | wikipedia.org |

Brønsted acids are effective catalysts for the cyclotrimerization of acetophenones. Methanesulfonic acid (MeSO₃H) has been used to promote the solvent-free cyclotrimerization of acetophenone (B1666503) and its derivatives under mild conditions (65°C for 30 minutes), achieving high yields. sapub.org

Notably, this method is highly effective for acetophenones bearing halogen substituents on the aromatic ring. For these substrates, the corresponding 1,3,5-triphenylbenzenes are obtained in yields ranging from 79% to 98%. sapub.org This high efficiency for halogenated acetophenones suggests its applicability for the synthesis of 1,3,5-Tris(4-fluorophenyl)benzene from 4'-fluoroacetophenone. sapub.org A related method using p-toluenesulfonic acid (p-TsOH) at a higher temperature (140°C) also yields the cyclotrimerized product. sapub.org The mechanism for this acid-catalyzed reaction involves an initial enolization of the acetophenone, followed by a series of condensation and dehydration steps with two additional acetophenone molecules to form the final 1,3,5-triarylbenzene structure. sapub.org

Table 2: Brønsted Acid-Catalyzed Cyclotrimerization of Halogenated Acetophenones Data based on findings for various halogen-substituted acetophenones.

| Catalyst | Conditions | Substrate Type | Yield | Reference |

|---|---|---|---|---|

| MeSO₃H | Solvent-free, 65°C | Halogenated Acetophenones | 79-98% | sapub.org |

Cyclotrimerization of Alkynes and Derivatives

The cyclotrimerization of terminal alkynes is a fundamental and powerful method for constructing substituted benzene rings. For the synthesis of this compound, the corresponding precursor would be 4-fluorophenylacetylene. This reaction is typically catalyzed by transition metal complexes. organic-chemistry.org For instance, cobalt complexes have been shown to catalyze the cyclotrimerization of phenylacetylene, yielding a mixture of 1,2,4- and 1,3,5-triphenylbenzene (B1329565). organic-chemistry.org While direct cyclotrimerization of 4-fluorophenylacetylene to the 1,3,5-isomer is a viable theoretical route, other strategies like Sonogashira-Hagihara coupling reactions starting from 1,3,5-tribromobenzene (B165230) and a fluorinated alkyne have been used to synthesize related, complex 1,3,5-tris(phenylethynyl)benzene (B53748) structures. nih.gov

Cross-Coupling Strategies and Functionalization

Cross-coupling reactions provide an alternative and versatile approach to synthesizing 1,3,5-triarylbenzenes. These methods typically involve the reaction of a pre-formed 1,3,5-trisubstituted benzene core with aryl partners.

Ullmann Coupling Methodologies

The Ullmann reaction is a classic copper-catalyzed cross-coupling method. Traditionally, it refers to the homocoupling of aryl halides to form symmetric biaryls at high temperatures. organic-chemistry.orgnih.gov More broadly, Ullmann-type reactions encompass copper-promoted C-O, C-N, and C-S bond formations between aryl halides and various nucleophiles. wikipedia.orgnih.gov These reactions often require high-boiling polar solvents and temperatures exceeding 200°C, though modern methods have been developed with soluble copper catalysts that operate under milder conditions. wikipedia.org

In the context of synthesizing 1,3,5-triarylbenzene derivatives, the Ullmann coupling can be employed to connect aryl groups to a central benzene ring. For example, the synthesis of 1,3,5-tris(diarylamino)benzene derivatives has been achieved through the copper-catalyzed Ullmann coupling of aromatic amines with 1,3,5-tris(p-iodophenyl)benzene. researchgate.net This demonstrates the principle of using a tri-functionalized central core and coupling it with the desired aryl groups. Similarly, a modified Ullmann coupling has been used for the one-step synthesis of perfluorinated polyphenylenes, highlighting its utility in creating complex, fluorinated aromatic systems. tandfonline.com The synthesis of this compound could thus be envisioned via the Ullmann coupling of 1,3,5-dihalobenzene or 1,3,5-trihalobenzene with an appropriate 4-fluorophenyl organometallic reagent or via the homocoupling of a 4-fluorophenyl-substituted reactant.

Table 3: Overview of Ullmann Coupling Reactions

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Classic Ullmann Biaryl Synthesis | Aryl Halide + Aryl Halide | Copper (stoichiometric) | High temperatures (>200°C), forms symmetric biaryls. | organic-chemistry.orgnih.gov |

| Ullmann-Type Condensation | Aryl Halide + Nucleophile (e.g., Amine, Alcohol) | Copper (catalytic) | Forms C-N, C-O, C-S bonds; modern methods use ligands and are milder. | wikipedia.orgresearchgate.net |

| Application | 1,3,5-tris(p-iodophenyl)benzene + Aromatic Amines | Copper | Synthesis of 1,3,5-tris(diarylamino)benzene derivatives. | researchgate.net |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. nsf.gov This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nsf.gov In the context of synthesizing tris(aryl)benzenes, SNAr can be employed, although it is less common than cross-coupling reactions for preparing this compound itself.

The efficiency of SNAr reactions is highly dependent on the nature of the solvent and the presence of activating groups on the benzene ring. researchgate.net For instance, the reaction of activated difluorobenzenes with nucleophiles like morpholine (B109124) has been studied to understand the regioselectivity, which is a critical aspect to control in the synthesis of specifically substituted aromatic compounds. researchgate.net Research has also been conducted on the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various oxygen, sulfur, and nitrogen nucleophiles, resulting in novel 3,5-disubstituted (pentafluorosulfanyl)benzenes. nih.govnih.govbeilstein-journals.org

A notable example of SNAr in the synthesis of a related compound is the one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) (Rubin's aldehyde) using anhydrous ammonia (B1221849) in DMSO. dtic.mil This reaction proceeds via nucleophilic aromatic substitution of the bromine atoms. dtic.mil

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods for the synthesis of this compound and its derivatives. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. diva-portal.orgnobelprize.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. nobelprize.org The synthesis of 1,3,5-tris(4-formylphenyl)benzene, a related compound, can be achieved by the Suzuki coupling of 1,3,5-tribromobenzene with 4-formylphenylboronic acid. chemicalbook.com The reaction typically uses a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride and a base like potassium carbonate in a solvent mixture such as THF and water. chemicalbook.com

The general mechanism of the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. diva-portal.orgnobelprize.org

The Sonogashira coupling reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This reaction is instrumental in creating arylalkynes and conjugated enynes. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are less restrictive. organic-chemistry.org For instance, a variety of 1,3,5-tris(phenylethynyl)benzenes with different fluorination patterns have been synthesized using selective Sonogashira-Hagihara coupling reactions. nih.gov These reactions often utilize a co-catalyst system of copper(I) iodide and a palladium(0) species like [Pd(PPh3)4]. nih.gov

Synthesis of Related Fluorinated Tris(aryl)benzenes and Analogues

The synthetic strategies for this compound can be extended to a variety of related fluorinated tris(aryl)benzenes and their analogues, which are valuable as building blocks for advanced materials.

Preparation of 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene

1,3,5-Tris(3-fluoro-4-formylphenyl)benzene is a trigonal ligand with a terphenyl structure, featuring three 3-fluoro-4-formylphenyl groups at the meta positions of a central benzene ring. ossila.com The aldehyde and fluoro functional groups make it a valuable precursor for covalent organic frameworks (COFs). ossila.com The aldehyde groups facilitate the formation of covalent bonds to create the framework, while the fluorine atoms increase the fluorine content of the final material. ossila.com This compound is commercially available and used in the synthesis of fluorine-rich, crystalline, and thermally stable porous COFs. ossila.com For example, a COF constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene (B174889) exhibits a high specific surface area and enhanced fluorescence quantum yield compared to its non-fluorinated counterpart. ossila.com

Synthesis of 1,3,5-Tris(iodoethynyl)-2,4,6-trifluorobenzene

The synthesis of 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene is achieved through Sonogashira-Hagihara coupling reactions, starting from 1,3,5-triiodo-2,4,6-trifluorobenzene. nih.gov This compound serves as a halogen-bond donor in crystal engineering due to the positive electrostatic potential on the iodine atoms. nih.gov It forms co-crystals with various bromide salts through moderately strong iodine-bromide halogen bonds. nih.gov The detailed NMR analysis of this compound has been reported, providing valuable spectroscopic data for its characterization. nih.gov

Synthesis of 1,3,5-Tris(dibenzoheterolyl)benzenes

The synthesis of 1,3,5-tris(dibenzoheterolyl)benzenes, such as 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), involves the condensation of o-phenylenediamine (B120857) with trimesic acid in polyphosphoric acid at elevated temperatures. mdpi.com The resulting TIBM can then be used as an organic linker to construct metal-organic frameworks (MOFs). mdpi.com For example, TIBM has been used to create MOFs with Al, Cr, and Cu as metal ions. mdpi.com These MOFs exhibit high porosity and have been investigated for their CO2 adsorption capacities. mdpi.com

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is crucial for achieving high purity and yield in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.

In palladium-catalyzed cross-coupling reactions , the selection of the palladium precatalyst and the phosphine (B1218219) ligand can significantly impact the reaction's efficiency. For instance, in Suzuki-Miyaura reactions, heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene, have been developed as reusable alternatives to homogeneous palladium complexes. ugr.es These catalysts have shown good conversion rates in the synthesis of fluorinated biphenyl (B1667301) derivatives. ugr.es For C-O cross-coupling reactions to form fluorinated alkyl aryl ethers, the use of specific precatalysts like tBuBrettPhos Pd G3 with cesium carbonate as the base in toluene (B28343) has been shown to be highly effective, offering short reaction times and excellent functional group tolerance. nih.gov

In nucleophilic aromatic substitution reactions , the choice of solvent can be a powerful tool to control regioselectivity and reaction efficiency. researchgate.net The use of additives, such as Brønsted acids or metal triflates, can also influence the catalytic cycle by, for example, mitigating product inhibition. nsf.gov

For the synthesis of 1,3,5-tris(p-formylphenyl)benzene (B54969) via Suzuki coupling, the reaction is typically refluxed for 12 hours under a nitrogen atmosphere. chemicalbook.com After cooling, the product is extracted and purified by column chromatography on a silica (B1680970) gel column to obtain a high yield. chemicalbook.com Similarly, in the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene-based MOFs, the reaction mixture is heated at a high temperature for an extended period, followed by neutralization and purification steps to obtain the final product. mdpi.com

The table below summarizes the optimized conditions for selected synthetic reactions.

| Product | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

| 1,3,5-Tris(p-formylphenyl)benzene | 1,3,5-Tribromobenzene, 4-Formylphenylboronic acid | bis-triphenylphosphine-palladium(II) chloride, potassium carbonate | Tetrahydrofuran, Water | 12 h, Reflux, Inert atmosphere | 81% | chemicalbook.com |

| 1,3,5-Tris(1H-benzo[d]imidazole-2-yl) Benzene | Trimesic acid, o-phenylenediamine | Polyphosphoric acid | - | 12 h, 230 °C | - | mdpi.com |

| Fluorinated Alkyl Aryl Ethers | Aryl bromides, Fluorinated alcohols | tBuBrettPhos Pd G3, Cs₂CO₃ | Toluene | - | up to 99% | nih.gov |

| 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene | 2,4,6-triphenyl-1,3,5-trimethylbenzene, Iodine, PIFA | - | Chloroform (B151607) | 24 h, Room temperature | 60% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Diffraction Characterization of 1,3,5 Tris 4 Fluorophenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of 1,3,5-Tris(4-fluorophenyl)benzene, offering insights into its molecular framework through the analysis of various nuclei.

In solution, typically using deuterated chloroform (B151607) (CDCl₃), the ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its C₃-symmetric structure.

The ¹H NMR spectrum is relatively simple, showing a singlet for the protons on the central benzene (B151609) ring and two doublets for the protons on the peripheral 4-fluorophenyl groups. rsc.org The integration of these signals corresponds to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. It displays distinct signals for the carbon atoms of the central and outer phenyl rings. The carbons directly bonded to fluorine atoms show a characteristic doublet due to ¹³C-¹⁹F coupling. rsc.org

Detailed solution-state NMR data are presented below:

| ¹H NMR (500 MHz, CDCl₃) | |

| Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] |

| 7.67 | s, 3H (Central Ring) |

| 7.61 | d, J = 8.5 Hz, 6H (Outer Rings) |

| 7.59 | d, J = 8.5 Hz, 6H (Outer Rings) |

| Data from a study by [Reference 1]. |

| ¹³C NMR (125 MHz, CDCl₃) | |

| Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

| 161.7 | |

| 137.6 | |

| 132.4 | |

| 129.0 | d, J = 7.5 Hz |

| 125.3 | |

| 115.9 | d, J = 22.5 Hz |

| Data from a study by [Reference 1]. |

Fluorine-19 NMR spectroscopy is a highly sensitive and powerful tool for analyzing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org Its large chemical shift dispersion, which spans about 800 ppm, provides high resolution and allows for the clear distinction of fluorine atoms in different chemical environments. wikipedia.org

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the three fluorine atoms, a result of the molecule's threefold symmetry. The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Spin-spin coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (²JCF and ³JCF) can also be observed, providing further structural confirmation. wikipedia.orgnih.gov

Solid-State NMR (ssNMR) spectroscopy is an essential technique for characterizing the structure of materials in their solid form, providing information that is complementary to solution-state NMR and X-ray diffraction. rsc.org For this compound, ssNMR can be used to probe the local environments of the ¹³C and ¹⁹F nuclei within the crystal lattice. This is particularly useful for identifying the presence of different polymorphs, which would manifest as distinct sets of NMR signals due to variations in crystal packing and intermolecular interactions. rsc.org

Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions, leading to higher resolution spectra. By comparing experimental ssNMR chemical shifts with those calculated from in silico models based on X-ray diffraction data, the structural assignment can be validated and refined. rsc.org

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail on molecular geometry, conformation, and the nature of intermolecular forces.

Single-crystal X-ray diffraction analysis of compounds analogous to this compound provides critical data on bond lengths, bond angles, and dihedral angles. For instance, in the structure of a related fluorophenyl compound, the C-F bond length was determined to be approximately 1.357(4) Å. nih.gov The analysis also reveals the conformation of the molecule, specifically the torsion angles between the central benzene ring and the peripheral fluorophenyl rings.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. Different polymorphs of this compound would arise from different arrangements of the molecules in the crystal lattice, leading to variations in physical properties. X-ray diffraction is the primary tool for identifying and characterizing these different crystalline forms.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a fundamental technique for the verification of the molecular weight of synthesized compounds. For this compound, with a molecular formula of C24H15F3, the expected theoretical molecular weight is approximately 360.37 g/mol . yingsapharm.com

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition with high precision. The technique provides an exact mass measurement, which can distinguish the compound from others with the same nominal mass. In a typical analysis, a soft ionization technique such as Fast Atom Bombardment (FAB+) or Electrospray Ionization (ESI) would be used to generate the molecular ion ([M]⁺) with minimal fragmentation. The experimentally determined mass is then compared to the calculated exact mass. For instance, studies on related complex aromatic compounds have successfully used HRMS to confirm their structure, showing the calculated and found values to be in very close agreement. nih.gov

In addition to the molecular ion peak, mass spectrometry can also reveal information about the molecule's structure through analysis of its fragmentation patterns. Although soft ionization methods are preferred for molecular weight confirmation, electron ionization (EI) can be used to induce fragmentation. The resulting mass spectrum would show peaks corresponding to stable fragments of the parent molecule. For a related compound, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, fragmentation analysis revealed the loss of iodine substituents and methyl groups, providing clear evidence for the compound's structure. mdpi.com For this compound, one might expect to see fragmentation corresponding to the loss of fluorine or fluorophenyl groups.

Table 1: Molecular Weight Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H15F3 | yingsapharm.com |

| Theoretical Molecular Weight | 360.3711 g/mol | yingsapharm.com |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural and Electronic Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques that provide valuable information about a molecule's functional groups and electronic transitions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms within a molecule, and the absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic bands that confirm its key structural features. Analysis of similar aromatic compounds, such as 1-(chloromethyl)-4-fluorobenzene, shows distinct peaks for C-H and C-C stretching vibrations within the benzene ring. The presence of the C-F bond is a key feature and would be expected to produce a strong absorption band.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the benzene rings.

C-F Stretching: A strong, characteristic absorption is expected in the 1250-1000 cm⁻¹ region, confirming the presence of the fluorine substituents.

C-H Out-of-Plane Bending: These bands, found in the 900-675 cm⁻¹ region, are indicative of the substitution pattern on the benzene rings.

Table 2: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound, a highly conjugated system, is expected to be dominated by intense absorption bands in the ultraviolet region. These absorptions are primarily due to π →π* electronic transitions within the interconnected aromatic rings.

Studies on other highly conjugated, star-shaped molecules with a central benzene core show intense absorption bands in the UV range. mdpi.com For this compound, one would anticipate strong absorption maxima (λmax) below 300 nm. The precise position and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the nature of the substituents. The electron-withdrawing fluorine atoms can subtly influence the energy of the molecular orbitals, potentially causing a shift in the absorption maxima compared to the non-fluorinated analogue. Furthermore, such fluorescent molecules may also be characterized by their emission spectra, providing additional data on their electronic properties. mdpi.com

Table 3: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) |

|---|---|

| π →π* | ~210 - 230 |

Computational and Theoretical Investigations of 1,3,5 Tris 4 Fluorophenyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, dedicated DFT studies on 1,3,5-Tris(4-fluorophenyl)benzene are not prominently available in the reviewed literature. While research on similar molecules, such as fluorobenzene (B45895) and its derivatives, exists, a direct application of these findings to this compound would be speculative.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. An analysis of these frontier orbitals for this compound would provide insights into its potential as an electron donor or acceptor. For instance, a study on 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT calculations determined its HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. researchgate.net However, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the searched scientific literature.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. General principles of MEP maps for molecules like fluorobenzene show regions of negative potential associated with the electronegative fluorine atom. acs.org However, a specific MEP map for this compound, which would illustrate the combined electrostatic effects of the three fluorine atoms and the benzene (B151609) rings, is not available in the public domain.

Molecular Conformation and Geometry Optimization

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, would be determined through geometry optimization calculations. Studies on structurally related compounds, such as 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene, indicate a trigonal conformation. researchgate.net It is reasonable to assume a similar propeller-like conformation for this compound, but precise, computationally optimized geometrical parameters are not documented in the available literature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule. Despite its utility, no studies applying QTAIM to this compound have been identified.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. This analysis can reveal information about charge transfer interactions and hyperconjugation. While NBO analysis is a standard computational technique, specific NBO studies for this compound are absent from the reviewed scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. Developing a QSPR model that includes this compound would require a dataset of related compounds with known properties. While general QSPR approaches for classes of compounds like volatile organic chemicals exist, a specific QSPR model for predicting the properties of this compound has not been developed or published. chemicalbook.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

An MD simulation of this compound would involve creating a simulation box containing multiple molecules of the compound, often in a solvent or in a crystalline arrangement to study its condensed-phase behavior. The interactions between atoms would be described by a force field, a set of empirical potential energy functions that define the forces between bonded and non-bonded atoms.

Through such simulations, researchers could investigate several key aspects of the molecule's dynamic behavior. For instance, the rotational dynamics of the peripheral fluorophenyl rings relative to the central benzene core could be analyzed. This would reveal the flexibility of the molecule and the energy barriers associated with different rotational conformations. Furthermore, simulations of the compound in a crystalline state could elucidate the nature and strength of intermolecular interactions, such as π-π stacking and halogen bonding, which govern the crystal packing and stability. bohrium.comresearchgate.net The collective motions and vibrational modes of the molecules within the crystal lattice could also be studied to understand its response to temperature and pressure. acs.orgdiva-portal.org

While direct research findings are pending, the table below outlines the potential parameters and dynamic properties of this compound that could be meticulously investigated using Molecular Dynamics simulations.

| Parameter Category | Specific Properties for Investigation | Potential Insights |

| Conformational Dynamics | Torsional angle distribution of phenyl rings | Flexibility and rotational freedom of the fluorophenyl groups. |

| Energy barriers for ring rotation | Stability of different molecular conformations. | |

| Intermolecular Interactions | Radial distribution functions between molecules | Preferred distances and packing in condensed phases. |

| Analysis of π-π stacking and halogen bonding | Understanding the forces that hold the crystal structure together. | |

| Structural Properties | Root-mean-square deviation (RMSD) of atomic positions | Stability and fluctuations of the molecular structure over time. |

| Root-mean-square fluctuation (RMSF) of individual atoms | Identifying the most mobile parts of the molecule. | |

| Thermodynamic Properties | Calculation of diffusion coefficients | Mobility of the molecule in a liquid or amorphous state. |

| Prediction of melting point and phase transitions | Understanding the material's behavior at different temperatures. diva-portal.org |

This structured approach, utilizing MD simulations, would provide a comprehensive understanding of the dynamic nature of this compound, bridging the gap between its static structure and its behavior in realistic environments.

Supramolecular Chemistry and Self Assembly of 1,3,5 Tris 4 Fluorophenyl Benzene

Intermolecular Interactions and Crystal Engineering Principles

The specific arrangement of atoms and functional groups in 1,3,5-Tris(4-fluorophenyl)benzene facilitates a range of intermolecular interactions. These forces, though individually weak, collectively dictate the packing of molecules in the solid state and their assembly into larger architectures.

While direct F···F interactions are less common and often considered repulsive, the polarized nature of the C-F bond allows for other significant halogen-related interactions. The fluorine atoms, being highly electronegative, create regions of positive electrostatic potential on the halogen atom (σ-hole), particularly in heavier halogens like iodine and bromine, and also influence the acidity of adjacent C-H groups.

I···Br and Other Halogen Bonds : While not directly involving this compound, studies on related halogenated compounds like 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (1,3,5-TFTIB) demonstrate the power of halogen bonding in directing supramolecular assembly. rsc.org In these systems, strong I···N, I···O, and I···S halogen bonds are the primary drivers for the formation of co-crystals and complex architectures. rsc.orgoup.comrsc.org The presence of fluorine atoms in these molecules enhances the halogen bonding strength of the iodine atoms. oup.com This principle of using highly halogenated cores to create robust, directional interactions is a cornerstone of crystal engineering. rsc.org

Although this compound itself lacks traditional hydrogen bond donors, the introduction of functional groups capable of hydrogen bonding, such as carboxyl or amide groups, to the phenyl rings transforms the molecule into a versatile building block for creating extensive hydrogen-bonded networks.

For example, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), a related derivative, self-assembles into hydrogen-bonded networks at interfaces. researchgate.net Similarly, benzene-1,3,5-trisamides utilize N-H···O=C hydrogen bonds to form columnar or lamellar structures. rsc.org The substitution of fluorine atoms can influence the polarity of the molecule and, consequently, the dimensionality of the resulting hydrogen bond network. rsc.org Studies on fluorobenzene (B45895) complexes with nucleobase analogues have shown that hydrogen bonding, rather than π-stacking, can be the dominant interaction, with dissociation energies around 6 kcal/mol. nih.gov

The electron-rich aromatic cores of this compound are predisposed to π-stacking interactions. The presence of fluorine atoms, however, modulates these interactions. Fluorination can enhance π-stacking through electrostatic interactions by polarizing the π-system. nih.gov Phenyl-perfluorophenyl interactions are a well-known example of this electrostatic reinforcement. nih.gov

However, the presence of fluorine can also disrupt typical π-π stacking. rsc.org Analysis of halobenzene crystal structures shows that fluorine-containing compounds exhibit fewer instances of ideal π-π stacking and more offset arrangements. rsc.org In some crystal structures, π-π interactions are observed between aromatic rings, with intercentroid distances indicating a significant interaction. researchgate.net The interplay between halogen bonding and π-π stacking can lead to the formation of different polymorphs, as seen in 1,3,5-tris(iodoethynyl)benzene. chemrxiv.org

The ability to control the self-assembly of this compound and its derivatives is crucial for the bottom-up fabrication of functional nanostructures. By carefully selecting the substrate and experimental conditions, it is possible to guide the molecules to form specific, well-defined patterns.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and manipulating molecular assemblies at the solid-liquid or solid-vacuum interface. Studies on derivatives of 1,3,5-tris(phenyl)benzene reveal their propensity to form highly ordered two-dimensional networks.

For instance, 1,3,5-tris(4-bromophenyl)benzene (B1296842) can form nanoporous covalent networks on metal surfaces like Au(111) and Ag(111). researchgate.netnih.gov The flexibility of the molecular skeleton can lead to the formation of various polygons within the network. researchgate.net Similarly, 1,3,5-tris(4-carboxyphenyl)benzene forms hydrogen-bonded networks at the 1-phenyloctane/graphite interface, exhibiting both close-packed and porous structures. researchgate.net

Star-shaped molecules like 2,4,6-tris(4′,4′′,4′′′-trimethylphenyl)-1,3,5-triazine, which has a similar three-fold symmetry, self-assemble into compact hexagonal nanoarchitectures on graphite. nih.gov High-resolution STM images of these assemblies can even reveal intramolecular features, providing insights into the electronic properties of the individual molecules within the network. nih.gov

Controlled Self-Assembly Mechanisms

Factors Influencing Assembly Structures

The self-assembly of this compound and its derivatives into ordered supramolecular structures is a process governed by a delicate balance of intermolecular forces. The nature, number, and position of substituents, particularly fluorine atoms, play a critical role in dictating the final architecture.

Fluorine Atom Number and Position: The fluorination of aromatic rings introduces competing effects that influence self-assembly. While the high electronegativity of fluorine creates a positive charge on the attached carbon atom, potentially disrupting ring currents, it also adds new π-orbitals that can conjugate with the aromatic system. acs.orgresearchgate.net This concept, termed "fluoromaticity," suggests that fluorination can, in some cases, increase the aromatic-like behavior and stability of the ring. acs.org The number and position of fluorine atoms can therefore fine-tune the electronic properties and intermolecular interactions, such as π-π stacking and halogen bonding. For instance, studies on related halogenated 1,3,5-trisubstituted benzenes show that the specific placement of halogen atoms dramatically alters the modes of molecular interaction and the resulting crystal packing, leading to different dimer constructions and extended networks stabilized by halogen bonds (Hal⋯Hal and Hal⋯π) and C–H⋯Hal hydrogen bonds. rsc.org

Substituent Effects: Beyond fluorination, other substituents on the phenyl rings significantly direct the assembly process. The introduction of functional groups capable of forming strong, directional interactions like hydrogen bonds is a key strategy. In a study of 1,3,5-tris(4′-aminophenyl)benzene, a close analogue, N–H⋯N hydrogen bonds between the amino groups were crucial for forming an extended 3D network. nih.gov When these hydrogen bond donors were replaced with methyl groups, the assembly and, consequently, the material's properties were altered. nih.gov Similarly, replacing the fluorine atoms with bromine, as in 1,3,5-tris(4-bromophenyl)benzene, leads to structures where halogen bonds and van der Waals forces, in cooperation with molecule-substrate interactions, control the formation of periodic arrangements on surfaces. nih.gov The conformational flexibility of the triphenylbenzene skeleton itself can also lead to varied polymeric networks. researchgate.net

| Factor | Influence on Assembly | Example Compound | Observed Effect |

| Halogen Position | Dictates molecular interaction modes and conformation. | 1,3,5-trisubstituted 2,4,6-triethylbenzenes with halogenophenoxy groups | Different ortho- vs. para-substitutions lead to different dimer structures stabilized by varied interactions (C–H⋯O, Br⋯Br, Hal⋯π). rsc.org |

| Hydrogen Bonding | Creates extended, stable 3D networks through strong, directional bonds. | 1,3,5-tris(4′-aminophenyl)benzene | N–H⋯N hydrogen bonds connect the molecules, facilitating the diffusion of analytes for chemosensing applications. nih.gov |

| Molecule-Substrate Interaction | Controls the periodic arrangement of molecules on a surface. | 1,3,5-tris(4-bromophenyl)benzene on Ag(111) | Cooperative interplay between intermolecular halogen bonds and molecule-substrate interactions results in a periodic molecular arrangement. nih.gov |

| Core Flexibility | Allows for conformational changes that can lead to diverse, less uniform structures. | 1,3,5-tris(4-bromophenyl)benzene | Attempted synthesis of a 2D polymer with hexagonal pores resulted in a network with various polygon sizes due to the skeleton's flexibility. researchgate.net |

Host-Guest Chemistry and Recognition Phenomena

The C3-symmetric, π-electron-rich structure of the 1,3,5-tris(phenyl)benzene scaffold makes it an excellent platform for developing host frameworks and molecular receptors for specific guest molecules.

Design of Receptors and Host Frameworks

The rigid and well-defined geometry of this compound derivatives allows them to serve as trigonal building blocks for constructing porous, crystalline materials such as Covalent Organic Frameworks (COFs). ossila.com These materials possess large surface areas and ordered pore structures, making them ideal for applications in gas storage, separation, and sensing. nih.gov

A notable example is the use of 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene (TFFPB) , a derivative where each phenyl ring is functionalized with both a fluorine atom and an aldehyde group. ossila.com This molecule acts as a bridging ligand that can be covalently linked with other building blocks, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TPB), to form highly crystalline and thermally stable COFs. The resulting framework, TPTF-COF, is fluorine-rich and possesses a large specific surface area of 1084.61 m²·g⁻¹. ossila.com The presence of fluorine enhances the fluorescence properties of the COF, leading to a 20% increase in fluorescence quantum yield and more rapid pH-responsive sensing compared to its non-fluorinated counterpart. ossila.com This demonstrates how the strategic placement of fluorine atoms on the triphenylbenzene core can be used to design advanced functional materials.

Ligand-Target Interactions (e.g., DNA binding)

The triphenylbenzene scaffold has also been explored for its potential to interact with biological targets like DNA. While direct studies on this compound are limited, research on the closely related analogue 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) provides significant insight into this potential. nih.govnih.gov

Studies have shown that H3BTB can bind to the minor groove of DNA, an interaction that is crucial for its potential as an anticancer agent. nih.govnih.gov This binding is significant enough to unwind the DNA helix. The interaction is driven by a combination of forces, including hydrogen bonding and hydrophobic interactions with DNA base pairs. This ability to interact with DNA highlights the potential of the 1,3,5-tris(phenyl)benzene core as a recognition unit for biological macromolecules. The introduction of fluorine atoms, as in this compound, could further modulate these interactions through fluorophilic interactions or by altering the electronic landscape of the molecule. nih.gov

Computational Modeling of Supramolecular Interactions

Computational methods are indispensable tools for understanding the complex non-covalent interactions that govern the self-assembly and host-guest chemistry of molecules like this compound. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD), and molecular docking provide atomic-level insights into these phenomena.

Modeling Self-Assembly: Metadynamics simulations have been successfully used to model the early stages of nucleation and self-assembly for the related compound 1,3,5-tris(4-bromophenyl)benzene (3BrY) . nih.gov These simulations revealed that interactions between the aromatic cores are the primary supramolecular motif, leading to the formation of dimers and trimers with local crystal-like arrangements even in solution. nih.gov DFT calculations have also been paired with scanning tunneling microscopy (STM) to elucidate how the interplay between intermolecular forces (like halogen and hydrogen bonds) and molecule-substrate interactions dictates the final self-assembled structure on a surface. nih.gov

Modeling Ligand-Target Interactions: For understanding interactions with biological targets, molecular docking and MD simulations are paramount. In the study of H3BTB binding to DNA, molecular docking was used to predict the preferred binding mode, identifying the minor groove as the target site. nih.govnih.gov These models revealed specific hydrogen bonds and hydrophobic contacts responsible for the interaction. Subsequent MD simulations provided a dynamic view of the complex, confirming its stability and the significant role of both electrostatic and non-electrostatic contributions to the binding free energy. nih.gov DFT calculations were also employed to optimize the ligand's structure and analyze its electronic properties and reactivity profile. nih.gov

| Computational Method | Application | Key Findings for Triphenylbenzene Analogues |

| Density Functional Theory (DFT) | Optimize molecular geometry, calculate electronic properties and reactivity. | Used to ensure stable and accurate structural parameters for H3BTB before docking studies. nih.gov Helped elucidate the role of intermolecular vs. molecule-substrate interactions in the self-assembly of TBB. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Predicted minor groove binding for the H3BTB–DNA complex with a docking score of -8.3 kcal/mol. nih.gov |

| Molecular Dynamics (MD) | Simulate the time-dependent behavior of molecular systems. | Confirmed the stability of the H3BTB-DNA complex and analyzed the free energy contributions to binding. nih.gov |

| Metadynamics | Enhance sampling in MD simulations to study rare events like nucleation. | Simulated the formation of prenucleation clusters of 3BrY, showing that interactions between aromatic cores are the dominant motif. nih.gov |

Applications and Functionalization in Advanced Materials

Organic Electronics and Optoelectronic Devices

The introduction of fluorine atoms onto the phenyl rings of the TPB scaffold significantly influences the electronic and photophysical properties of the resulting molecules. Fluorine's high electronegativity can alter molecular energy levels, enhance electron mobility, and influence intermolecular interactions, making these compounds promising candidates for various optoelectronic applications. rsc.orgresearchgate.net

The electron-deficient nature of fluorinated aromatic rings makes derivatives of 1,3,5-Tris(4-fluorophenyl)benzene suitable for use as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). The core structure is related to other star-shaped molecules, such as 1,3,5-triazine (B166579) derivatives and 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI), which are known ETMs. rsc.org

Research on fluorinated phenylpyridine-based ETMs has shown that the strategic placement of fluorine atoms can significantly enhance device performance. For instance, a monofluorinated ETM demonstrated an electron mobility ten times higher than its non-fluorinated counterpart. rsc.org This improvement is attributed to concerted intermolecular interactions, including CH⋯N hydrogen bonds and interactions involving the aromatic fluorine atoms, in addition to π–π stacking. rsc.org Such findings underscore the potential of the fluoro-phenyl groups in this compound to facilitate efficient electron transport. In blue phosphorescent OLEDs, the use of a monofluorinated ETM led to a low operation voltage of 3.5 V at a luminance of 1000 cd m⁻². rsc.org

The thermal stability of the TPB core is also a crucial advantage. Materials used in OLEDs must withstand operational temperatures without degradation. Fluoranthene-based ETMs, for example, show high thermal stability up to 500°C and have been successfully incorporated into blue OLEDs. rsc.org This high thermal robustness is a characteristic shared by the triphenylbenzene platform. nih.gov

Table 1: Performance of Selected Fluorinated ETMs in OLEDs

| ETM Type | Key Feature | Electron Mobility (cm² V⁻¹ s⁻¹) | Device Performance Highlight | Reference |

| Monofluorinated phenylpyridine-based | Enhanced intermolecular interactions | 10⁻³ | Low operation voltage of 3.5 V at 1000 cd m⁻² in blue PHOLEDs | rsc.org |

| Nonfluorinated phenylpyridine-based | Baseline for comparison | 10⁻⁴ | Higher operation voltage compared to fluorinated version | rsc.org |

| T2T (a 1,3,5-triazine derivative) | High triplet energy (2.80 eV) | > 10⁻⁴ | EQE of 17.5% and power efficiency of 59.0 lm W⁻¹ in a green PHOLED | researchgate.net |

| TPFDBT (a fluoranthene (B47539) derivative) | Crystalline nature | Predominant electron transport | EQE of 0.40% in a blue fluorescent OLED | rsc.org |

The π-electron-rich core of 1,3,5-triphenylbenzene (B1329565) derivatives allows them to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. nih.gov This property is fundamental to their application in chemosensors and can influence the electronic processes within optoelectronic devices.

For example, the non-fluorinated analogue, 1,3,5-tris(4'-aminophenyl)benzene, forms stable donor-acceptor complexes with polynitroaromatic compounds (PNACs), leading to fluorescence quenching. nih.gov The formation of these complexes is facilitated by a combination of π–π stacking and hydrogen bonding. While the fluorine atoms in this compound would modify the hydrogen bonding capabilities, the core's ability to engage in π–π interactions and form CT complexes remains. The electron-withdrawing nature of the fluorine atoms would influence the donor strength of the molecule, potentially tuning the energy of the charge-transfer state.

1,3,5-Triphenylbenzene itself is a stable and efficient fluorophore. nih.gov The introduction of fluoro-substituents can modulate these photophysical properties. Fluorination is a known strategy to tune the electronic structure and emission characteristics of organic molecules. researchgate.net

Derivatives of this compound are being explored for their fluorescent properties, particularly when incorporated into larger, functional structures like Covalent Organic Frameworks (COFs). A COF constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene nodes was found to exhibit a high fluorescence quantum yield. ossila.com This COF demonstrated a 20% enhancement in its fluorescence quantum yield compared to its non-fluorinated counterpart, highlighting the positive effect of fluorine incorporation. ossila.com

The luminescent properties are often tied to the formation of D-π-A (Donor-π system-Acceptor) systems. In some "Y"-shaped styryl dyes based on a 1,3,5-triazine core, a strong electron acceptor-donor system leads to a large Stokes shift and positive solvatofluorism, where the emission wavelength changes with solvent polarity. scispace.com This demonstrates how the core structure, when combined with appropriate functional groups, can lead to materials with tunable and environmentally sensitive fluorescence. scispace.com

Table 2: Photophysical Properties of Related Fluorinated Compounds

| Compound/Material | Key Structural Feature | Excitation (nm) | Emission (nm) | Quantum Yield | Reference |

| TPTF-COF | 1,3,5-tris(3-fluoro-4-formylphenyl)benzene nodes | - | - | 20% higher than non-fluorinated version | ossila.com |

| COP 23 | Azo-linked covalent organic polymer | 300 | 428 | - | nih.gov |

| Styryl derivative 7d | 1,3,5-triazine core with nitro acceptor | 354 | 413 | 0.0689 (in ethanol) | scispace.com |

| Styryl derivative 7e | 1,3,5-triazine core with thiazole (B1198619) acceptor | 354 | 399 | 0.0291 (in ethanol) | scispace.com |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid, C₃-symmetric geometry of this compound and its functionalized derivatives makes them ideal building blocks, or ligands, for the construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govossila.com

Fluorinated triphenylbenzene derivatives are excellent candidates for constructing COFs with tailored properties. The fluorine atoms serve multiple purposes: they can enhance the stability of the framework, modify the electronic properties, and create specific binding sites within the pores due to the polarity of the C-F bond. ossila.comresearchgate.net

A prominent example is the use of 1,3,5-tris(3-fluoro-4-formylphenyl)benzene (TFFPB), a trigonal ligand, to build fluorine-rich COFs. ossila.com The aldehyde groups readily react with amine linkers to form the covalent framework, while the fluoro-groups increase the fluorine content of the final material. ossila.com Similarly, derivatives of 1,3,5-TPB functionalized with amines (–NH₂), boronic acids (–B(OH)₂), or cyano (–CN) groups are also employed in COF synthesis. nih.gov The halogenated aromatic monomer 1,3,5-Tris(4-bromophenyl)benzene (B1296842) is also used to form covalent aromatic frameworks. scientificlabs.co.uk

The use of ligands like this compound derivatives allows for the design of highly porous frameworks with large surface areas and well-defined pore structures.

Covalent Organic Frameworks (COFs): A porous COF named TPTF-COF, constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene (B174889), was found to be highly crystalline and thermally stable. ossila.com It possesses a large specific surface area of 1084.61 m²·g⁻¹. ossila.com Another COF, synthesized from 1,3,5-tris(4-formylphenyl)benzene and an amine, exhibited a surface area of 328 m²/g and was stable up to 450 °C. ossila.com

Metal-Organic Frameworks (MOFs): In MOF chemistry, carboxylate-functionalized triphenylbenzenes, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB), are widely used as tritopic linkers. nih.gov A fluoro-bridged rare-earth MOF was synthesized using H₃BTB, demonstrating its utility in creating complex, multi-cluster frameworks. nih.gov Expanding on this, the highly fluorinated linker 1,3,5-tris(2′,3′,5′,6′-tetrafluoro-4′-cyanophenyl)benzene has been used with Cu(II) to form two highly porous zeotype MOFs. These frameworks exhibit a very high specific surface area of up to 2500 m² g⁻¹ and have been applied to the separation of light fluorocarbon gases. rsc.org The introduction of fluorine into MOFs can also tune their hydrophobicity, which is desirable for applications like selective CO₂ capture and hydrocarbon storage. researchgate.netresearchgate.net

Table 3: Properties of Porous Frameworks Based on Triphenylbenzene Ligands

| Framework Type | Ligand/Building Block | Metal/Linker | Surface Area (BET) | Key Feature | Reference |

| COF | 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene | 1,3,5-Tris(4-aminophenyl)benzene | 1084.61 m²·g⁻¹ | Fluorine-rich, highly crystalline, fluorescent | ossila.com |

| MOF | 1,3,5-Tris(2′,3′,5′,6′-tetrafluoro-4′-cyanophenyl)benzene | Cu(II) | ~2500 m² g⁻¹ | Highly porous zeotype structure for gas separation | rsc.org |

| MOF | 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) | Ho³⁺ and Gd³⁺ | - | Fluoro-bridged rare-earth framework | nih.gov |

| COF | 1,3,5-Tris(4-formylphenyl)benzene | Benzothiazole-based amine | 328 m²/g | CO₂ adsorption of 7.8 wt% at 273 K | ossila.com |

| MMPF-2 (MOF) | Tetrakis(3,5-dicarboxyphenyl)porphine | Cobalt | 2037 m² g⁻¹ | High CO₂ uptake capacity | rsc.org |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| 1,3,5-TPB | 1,3,5-Triphenylbenzene |

| TFFPB | 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene |

| TPB (amine) | 1,3,5-Tris(4-aminophenyl)benzene |

| TBB | 1,3,5-Tris(4-bromophenyl)benzene |

| TPBI | 1,3,5-Tris(N-phenylbenzimidizol-2-yl)benzene |

| H₃BTB | 1,3,5-Tris(4-carboxyphenyl)benzene |

| T2T | 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine |

| TPFDBT | 2,8-Bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene |

Biological and Biomedical Research

The unique structural and electronic properties of this compound and its derivatives have prompted investigations into their potential applications in the biological and biomedical fields. Research has particularly focused on their ability to modulate pathological protein aggregation, interact with genetic material, and inhibit enzyme activity, opening avenues for therapeutic and diagnostic development.

Amyloid Fibril Formation Inhibition

The aggregation of soluble proteins into insoluble amyloid fibrils is a hallmark of several debilitating human diseases, including Alzheimer's and Parkinson's disease. Consequently, the search for small molecules that can inhibit this process is of significant therapeutic interest.

Research has shown that this compound is a potent inhibitor of amyloid fibril formation. ossila.com In a study investigating a series of substituted 1,3,5-triphenylbenzene compounds, their effect on the fibrillogenesis of hen egg white lysozyme (B549824) (HEWL), a model protein for amyloid formation, was examined. The results demonstrated that the nature of the substituent on the peripheral phenyl rings plays a crucial role in the inhibitory activity. Specifically, compounds with electron-withdrawing groups were more effective inhibitors than those with electron-donating groups.

This compound, featuring the highly electronegative fluorine atoms, was identified as a particularly effective inhibitor. ossila.com The study posited that the planar structure of the 1,3,5-triarylbenzene core allows for effective diffusion and interaction with amyloid fibrils. The presence of the electron-withdrawing fluorine substituents potentiated this inhibitory effect, suggesting that these compounds could be promising leads for the development of drugs targeting amyloid-related diseases. ossila.com

| Compound | Substituent on Phenyl Ring | Effect on HEWL Amyloid Fibril Formation |

| 1,3,5-Triphenylbenzene | -H | Baseline Inhibition |

| This compound | -F (electron-withdrawing) | Potent Inhibition |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | -OH (electron-donating) | Lowered Inhibition |

| 1,3,5-Tris(4-methoxyphenyl)benzene | -OCH₃ (electron-donating) | Lowered Inhibition |

| 1,3,5-Tris(4-methylphenyl)benzene | -CH₃ (electron-donating) | Lowered Inhibition |

| 1,3,5-Tris(4-nitrophenyl)benzene | -NO₂ (electron-withdrawing) | Potent Inhibition |

Anticancer Potential and DNA Binding Interactions

The search for novel anticancer agents that can interact with DNA, thereby disrupting cancer cell replication and proliferation, is a cornerstone of medicinal chemistry. While direct studies on the anticancer potential of this compound are limited, research on a closely related analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), provides significant insights into the potential of this class of compounds.

A study investigating H3BTB revealed its promise as an anticancer agent against human breast and cervical cancer cell lines. nih.gov The research demonstrated that H3BTB interacts with DNA primarily through groove binding. nih.gov Molecular docking studies supported a minor groove binding mechanism for the H3BTB–DNA complex, with a calculated docking score of -8.3 kcal/mol. This binding was characterized by hydrogen bonds and hydrophobic interactions, which are thought to unwind the DNA helix and inhibit tumor growth. nih.gov

These findings on H3BTB suggest that the 1,3,5-triphenylbenzene scaffold is a viable platform for designing DNA-interacting agents. The electronic modifications afforded by fluorine atoms in this compound could potentially modulate this DNA binding affinity and specificity, warranting further investigation into its specific anticancer properties.

| Compound | Target | Proposed Interaction Mechanism | Potential Outcome |

| 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) | DNA | Groove Binding (Minor Groove) | Anticancer Activity |

| This compound | DNA (Hypothesized) | Groove Binding (Modulated by fluorine) | Potential Anticancer Activity |

Enzyme Inhibition Studies

Enzymes are critical regulators of biological processes, and their inhibition is a key strategy in treating many diseases, including cancer and infectious diseases. While specific studies on the enzyme inhibitory activity of this compound are not yet prevalent in the literature, the broader class of fluorinated organic molecules is widely recognized for its potential in this area. For instance, various fluorophenyl-containing compounds have been designed as potent and selective inhibitors for enzymes like Aurora kinase B, a crucial regulator of cell division and a target in cancer therapy. nih.gov Similarly, diazobenzene derivatives have been developed as inhibitors for the BET bromodomains, which are involved in the epigenetic regulation of gene expression. nih.gov

The introduction of fluorine atoms can significantly alter a molecule's properties, such as its lipophilicity and electrostatic interactions, which can enhance its binding affinity and selectivity for an enzyme's active site. Given the demonstrated biological activity of the 1,3,5-triphenylbenzene scaffold, future research may explore the potential of this compound and its derivatives as inhibitors for a range of clinically relevant enzymes.

Sensor Development and Chemo/Biosensing Applications

The inherent photoluminescent properties of the 1,3,5-triphenylbenzene core make it an excellent platform for the development of chemical sensors. By functionalizing this scaffold, researchers can create materials that signal the presence of specific analytes through changes in their fluorescence or luminescence.

Fluorescence Probe Sensors

Fluorescence-based sensors are highly valued for their sensitivity and rapid response times. Derivatives of this compound have been successfully incorporated into advanced materials for this purpose.

A notable example involves the use of 1,3,5-tris(3-fluoro-4-formylphenyl)benzene (TFFPB) as a building block for a Covalent Organic Framework (COF). ossila.com This TFFPB-based COF, which also contained acrylonitrile (B1666552) linkages, was designed as a smart material with pH-responsive fluorescence. The inclusion of fluorine atoms was found to enhance the material's properties, leading to a 20% increase in fluorescence quantum yield and faster absorption and fluorescence sensitivity to acid-base changes compared to its non-fluorinated counterpart. ossila.com Such materials have potential applications in detecting subtle environmental changes or as components in biological imaging.

The broader 1,3,5-triphenylbenzene platform has also been used to create fluorescent sensors for various analytes. For example, by introducing specific functional groups, sensors have been developed for the detection of metal ions like Cu(II) and hazardous materials such as polynitroaromatic compounds (PNACs), which are common components of explosives. nih.govnih.gov

| Sensor Material | Target Analyte | Sensing Mechanism | Key Feature |

| COF with TFFPB nodes | pH | pH-responsive fluorescence | Fluorine enhances quantum yield and sensitivity ossila.com |

| Salicylate-functionalized 1,3,5-triphenylbenzene | Cu²⁺ | Fluorescence quenching | High selectivity and sensitivity nih.gov |

| 1,3,5-Tris(4'-aminophenyl)benzene | Polynitroaromatic Compounds (PNACs) | Fluorescence quenching | Supramolecular network aids analyte diffusion nih.gov |

Luminescence-Based Detection Methods

Luminescence encompasses both fluorescence (rapid light emission) and phosphorescence (slower light emission) and provides a versatile basis for detection methods. The 1,3,5-triphenylbenzene scaffold is a robust photoluminescent platform that can be tailored for specific sensing applications. nih.gov

The detection mechanism often relies on the interaction between the luminescent sensor molecule and the target analyte, which modulates the light emission. A common strategy is luminescence quenching, where the presence of the analyte decreases the light output. This has been effectively demonstrated in sensors for electron-deficient PNACs, where an electron transfer from the electron-rich triphenylbenzene core to the analyte leads to a "turn-off" signal. nih.gov

Conversely, "turn-on" luminescence sensors can be designed where the interaction with the analyte enhances light emission. This can be achieved by restricting intramolecular rotation or through specific chemical reactions that generate a more emissive species. The high thermal and photochemical stability of the 1,3,5-triphenylbenzene core makes it an ideal framework for developing these robust and reusable luminescence-based detection methods for a wide array of chemical and biological targets. nih.gov

Functionalization Strategies for Tailored Properties

The 1,3,5-tris(phenyl)benzene scaffold serves as a versatile, star-shaped molecular platform. Its C3 symmetry and rigid core make it an ideal building block for a wide array of advanced materials. The key to unlocking its full potential lies in the strategic functionalization of its peripheral phenyl rings. By introducing various chemical moieties, researchers can precisely tune the electronic, optical, and structural properties of the resulting molecules, enabling their use in applications ranging from porous frameworks to molecular electronics.

Introduction of Diverse Peripheral Functionalities

The chemical modification of the 1,3,5-tris(phenyl)benzene core is achieved through a variety of synthetic strategies, each designed to introduce specific functional groups that impart desired characteristics. These functionalities act as reactive handles for polymerization, modulators of electronic properties, or directors of supramolecular assembly.

Key functionalization strategies include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the para-positions of the peripheral phenyl rings is a common first step. These halogenated derivatives, such as 1,3,5-tris(p-chlorophenyl)benzene and 1,3,5-tris(4-bromophenyl)benzene (TBPB), are crucial precursors for a multitude of cross-coupling reactions. researchgate.netresearchgate.netrsc.org Iodinated analogues are particularly favored in reactions like Suzuki, Sonogashira, and Heck couplings because they often provide better yields and require shorter reaction times. mdpi.com This approach transforms the base scaffold into a versatile building block for constructing larger, more complex architectures like 2D polymers and covalent organic frameworks (COFs). researchgate.netmdpi.com

Formylation: The attachment of aldehyde (-CHO) groups, as seen in 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene (TFFPB), is a powerful method for creating building blocks for porous materials. ossila.com The aldehyde moieties can readily undergo condensation reactions with amine-functionalized molecules to form imine-linked COFs. ossila.com The simultaneous presence of other groups, such as fluorine, can further modify the properties of the final framework.

Amination: Nickel-catalyzed amination provides an efficient route to synthesize triarylamine derivatives from chlorinated precursors like 1,3,5-tris(p-chlorophenyl)benzene. researchgate.netrsc.org This reaction allows for the introduction of secondary cyclic or acyclic amines, yielding highly conjugated systems with specific redox properties.

Alkynylation: The Sonogashira cross-coupling reaction is extensively used to introduce ethynyl-based functionalities. mdpi.comresearchgate.net Starting from a halogenated core like 1,3,5-tribromobenzene (B165230), this method allows for the attachment of terminal alkynes, such as trimethylsilylacetylene, which can then be deprotected and coupled with other groups like pyridyl moieties. mdpi.com This strategy is fundamental for creating extended, fully conjugated π-systems with tailored photophysical characteristics. mdpi.comresearchgate.net

The table below summarizes these diverse functionalization approaches.

| Functionalization Strategy | Precursor Example | Reagents/Reaction | Introduced Functionality | Purpose of Functionalization |

| Halogenation | 2,4,6-triphenyl-1,3,5-trimethylbenzene | Iodine (I2), PIFA | Iodo (-I) | Precursor for cross-coupling reactions (Suzuki, Sonogashira). mdpi.com |

| Amination | 1,3,5-tris(p-chlorophenyl)benzene | Secondary amines, Ni-catalyst | Triarylamine | Creation of redox-active materials. researchgate.netrsc.org |

| Formylation | Benzene (B151609) core | Friedel-Crafts acylation (conceptual) | Formyl (-CHO) | Building block for Covalent Organic Frameworks (COFs). ossila.com |